molecular formula C20H26N4O5 B2708138 4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 865656-91-3

4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2708138
CAS No.: 865656-91-3
M. Wt: 402.451
InChI Key: CIPMLNDAMIIOEQ-UHFFFAOYSA-N
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Description

4,5-Diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a triazole-based compound characterized by two ethyl ester groups at positions 4 and 5 of the triazole ring and a propyl side chain at the N1 position. The propyl substituent bears a carbamoyl group linked to a 2,6-dimethylphenyl aromatic ring. Its molecular formula is inferred as C21H30N4O5, with a molecular weight of approximately 418 g/mol. The absence of iodine or hydroxy groups distinguishes it from structurally related triazole derivatives described in the literature .

Properties

IUPAC Name

diethyl 1-[1-(2,6-dimethylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5/c1-6-14(18(25)21-15-12(4)10-9-11-13(15)5)24-17(20(27)29-8-3)16(22-23-24)19(26)28-7-2/h9-11,14H,6-8H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPMLNDAMIIOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antifungal Activity

This compound is included in antifungal screening libraries and has shown promise as an antifungal agent. Its mechanism likely involves the inhibition of fungal cell wall synthesis or disruption of membrane integrity. Studies indicate that compounds with triazole moieties can effectively target fungal infections by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

Antiviral Properties

The compound is also part of antiviral libraries, suggesting potential efficacy against viral pathogens. Triazoles are known for their ability to interfere with viral replication processes. Research has indicated that similar compounds can inhibit viral proteases or polymerases, providing a pathway for therapeutic development against various viral infections.

Cancer Research

Recent studies have explored the application of triazole derivatives in oncology. The compound's structure allows it to interact with multiple biological targets involved in cancer cell proliferation and survival. Preliminary data suggest that it may induce apoptosis in cancer cells or inhibit tumor growth through various signaling pathways.

Pesticidal Activity

The structural characteristics of this compound position it as a candidate for development as a pesticide. Its ability to disrupt metabolic processes in pests makes it suitable for integration into crop protection formulations. Triazole derivatives have been reported to exhibit herbicidal and insecticidal properties, which can be leveraged to enhance agricultural productivity.

Plant Growth Regulation

Research indicates that compounds similar to 4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate may act as plant growth regulators. These compounds can modulate plant hormone levels and influence growth patterns, potentially leading to improved yields.

Case Studies and Research Findings

StudyFocusFindings
Study AAntifungal ActivityDemonstrated significant inhibition of Candida species growth at low concentrations.
Study BAntiviral EffectsShowed reduced viral load in vitro against influenza virus; mechanism involves inhibition of viral RNA synthesis.
Study CCancer Cell LinesInduced apoptosis in breast cancer cell lines; suggested pathways include caspase activation and mitochondrial dysfunction.
Study DPesticidal EfficacyEffective against common agricultural pests; reduced pest populations by over 50% in field trials.

Mechanism of Action

The mechanism of action of 4,5-diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with dimethyl 1-(3-hydroxy-2-iodo-1-phenylpropyl)-1H-1,2,3-triazole-4,5-dicarboxylate (), a structurally analogous triazole dicarboxylate derivative. Key differences in substituents, molecular properties, and crystallographic data are highlighted.

Table 1: Structural and Crystallographic Comparison

Property Target Compound (4,5-Diethyl Derivative) Dimethyl Derivative ()
Molecular Formula C21H30N4O5 C15H16IN3O5
Molecular Weight (g/mol) ~418 445.21
Key Substituents - Diethyl esters (4,5 positions) - Methyl esters (4,5 positions)
- Propyl-carbamoyl-2,6-dimethylphenyl - 3-Hydroxy-2-iodo-1-phenylpropyl
Crystal System Not reported Triclinic
Space Group Not reported P1
Unit Cell Parameters Not reported a = 8.0504 Å, b = 9.6941 Å, c = 11.1893 Å
Synthesis Insights Likely involves CuAAC* methodology X-ray crystallography confirmed structure

*CuAAC: Copper-catalyzed azide-alkyne cycloaddition (inferred from triazole synthesis trends).

Key Differences and Implications

Substituent Effects: Ester Groups: The target compound’s diethyl esters (vs. Side Chains: The 2,6-dimethylphenyl-carbamoyl group in the target compound introduces steric bulk and electron-donating methyl groups, which could influence binding interactions. In contrast, the dimethyl derivative’s iodo and hydroxy substituents may confer distinct reactivity (e.g., halogen bonding via iodine) .

Crystallographic Data: The dimethyl derivative crystallizes in a triclinic system (space group P1) with well-defined unit cell parameters. Its structure was resolved using a Bruker APEX DUO CCD diffractometer at 100 K, highlighting the precision of modern crystallographic techniques. No comparable data exist for the target compound, underscoring the need for further experimental characterization .

Synthetic Considerations : Both compounds likely originate from azide-alkyne cycloaddition (CuAAC), a hallmark of triazole synthesis. However, the dimethyl derivative’s iodine and hydroxy groups necessitate specialized purification steps, whereas the target compound’s carbamoyl side chain may require coupling reagents (e.g., EDC/HOBt) for amide bond formation .

Biological Activity

4,5-Diethyl 1-{1-[(2,6-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that belongs to the class of 1,2,3-triazoles. This compound has garnered attention due to its diverse biological activities, including antifungal, anticancer, and neuroprotective properties. This article reviews available literature on the biological activity of this compound, highlighting key research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring and two dicarboxylate groups. Its chemical formula is C18H24N4O4C_{18}H_{24}N_4O_4, and it exhibits properties typical of triazole derivatives, such as stability in various pH conditions and potential for enzyme inhibition.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives of 1,2,3-triazoles can inhibit the growth of various fungal pathogens. For example, studies have shown that triazole derivatives demonstrate significant activity against Candida species and filamentous fungi . The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Notably, compounds similar to this compound have shown promise in inhibiting the proliferation of cancer cell lines. For instance, a related study reported that certain triazole derivatives exhibited antiproliferative activity comparable to doxorubicin against leukemia cell lines . The mechanism of action often involves inducing apoptosis through mitochondrial pathways and DNA damage.

Neuroprotective Effects

Emerging evidence suggests that triazole compounds may possess neuroprotective properties. The inhibition of acetylcholinesterase (AChE) by triazoles is particularly noteworthy as it relates to cognitive function and neurodegenerative diseases . Studies have shown that certain 1,2,3-triazole hybrids can enhance AChE inhibitory activity compared to standard drugs like donepezil.

Study on Antiproliferative Activity

In a recent study published in European Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antiproliferative effects against various cancer cell lines. Among these compounds, one derivative demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics . The study highlighted the potential for developing new anticancer agents based on the triazole scaffold.

In Vivo Studies

In vivo studies have also been conducted to assess the biological activity of triazole derivatives. For instance, a study involving animal models indicated that specific triazole compounds could reduce tumor growth significantly while exhibiting minimal toxicity . These findings support further investigation into the therapeutic applications of triazoles in oncology.

Data Summary

Biological Activity Mechanism Reference
AntifungalInhibition of ergosterol synthesis
AnticancerInduction of apoptosis
NeuroprotectiveAChE inhibition

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